Home > Products > Screening Compounds P106146 > N-cyclopentyl-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]propanamide
N-cyclopentyl-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]propanamide -

N-cyclopentyl-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]propanamide

Catalog Number: EVT-3937505
CAS Number:
Molecular Formula: C19H25FN4O
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to N-cyclopentyl-2-{amino]propanamide, focusing on their relevance and activity as reported in the provided scientific literature.

1. (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone []

  • Relevance: This compound shares a crucial structural similarity with the target compound, N-cyclopentyl-2-{amino]propanamide. Both compounds contain the (4-fluorophenyl)-1H-pyrazol moiety, suggesting a potential link in their pharmacological properties, specifically regarding central nervous system activity.

2. 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide []

    Compound Description: This compound exhibits antipsychotic-like properties in behavioral animal tests without interacting with dopamine receptors. It appears to be metabolized to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which is both pharmacologically active and toxic [].

    Relevance: This compound shares the 2-fluorophenyl-1H-pyrazol moiety with N-cyclopentyl-2-{amino]propanamide. The shared substructure suggests possible similarities in their metabolism and potential for antipsychotic-like effects.

3. 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol []

    Compound Description: This compound displayed antipsychotic-like effects by inhibiting conditioned avoidance responding in rats and monkeys. Importantly, unlike conventional antipsychotic drugs, it did not induce dystonic movements in a primate model for extrapyramidal side effects [].

    Compound Relevance: While this compound lacks the 4-fluorophenyl substituent present in N-cyclopentyl-2-{amino]propanamide, both compounds share the core 1H-pyrazol structure. This similarity, along with the observed antipsychotic activity of this compound, suggests that the 1H-pyrazol moiety might be a crucial structural feature for the potential CNS activity of the target compound.

4. CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) []

    Compound Description: CDPPB represents the first centrally active, positive allosteric modulator identified for the rat and human metabotropic glutamate receptor 5 (mGluR5) subtype []. This compound potentiates glutamate-induced calcium release in mGluR5 naturally expressed in cultured rat astrocytes. Structure-activity relationship studies indicated that electronegative aromatic substituents at the para position of the benzamide moiety enhance potency []. Further potency increases were observed with a halogen atom in the ortho position of the 1-phenyl ring. These substitution effects differ from those observed for the aromatic rings of MPEP [2-methyl-6-(phenylethynyl)pyridine], a known mGluR5 allosteric antagonist [].

    Relevance: Although CDPPB lacks the 4-fluorophenyl substituent present in N-cyclopentyl-2-{amino]propanamide, both compounds share the 1H-pyrazol core. Given CDPPB's activity as a positive allosteric modulator of mGluR5, exploring the potential interaction of N-cyclopentyl-2-{amino]propanamide with mGluR5, particularly focusing on its allosteric modulation properties, could be of significant interest.

5. 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

    Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, derived from structural optimization of CDPPB []. Its design incorporated optimal substituents and aromatic positions identified from structure-activity relationship studies of CDPPB analogs. VU-1545 demonstrates significantly increased binding affinity and functional potency compared to CDPPB in both binding and functional assays [].

    Relevance: Similar to CDPPB, VU-1545, despite lacking the 4-fluorophenyl group of N-cyclopentyl-2-{amino]propanamide, highlights the potential relevance of the shared 1H-pyrazol moiety for interacting with mGluR5. The enhanced potency of VU-1545 compared to CDPPB underscores the impact of specific substitutions on the 1H-pyrazol scaffold, suggesting avenues for modifying N-cyclopentyl-2-{amino]propanamide to potentially modulate its interaction with mGluR5.

6. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) []

    Compound Description: 3,5-AB-CHMFUPPYCA was mistakenly sold as AZ-037 [(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide]. Its structure, featuring a pyrazole core, suggests a potential bioisosteric replacement for the indazole ring commonly found in synthetic cannabinoids like PINACA, FUBINACA, and CHMINACA [].

    Relevance: Both 3,5-AB-CHMFUPPYCA and N-cyclopentyl-2-{amino]propanamide share the (4-fluorophenyl)-1H-pyrazol moiety and a cycloalkyl group. This structural similarity, combined with the known association of 3,5-AB-CHMFUPPYCA's structure with synthetic cannabinoids, emphasizes the need to investigate the potential for the target compound to exhibit cannabinoid-like activity.

7. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA) []

    Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA, differing in the position of the carboxamide substituent on the pyrazole ring []. It was synthesized alongside 3,5-AB-CHMFUPPYCA to enable differentiation between the two isomers [].

    Relevance: This compound, like 3,5-AB-CHMFUPPYCA, shares the (4-fluorophenyl)-1H-pyrazole moiety and a cycloalkyl group with N-cyclopentyl-2-{amino]propanamide. Comparing the pharmacological activities of these isomers to the target compound could provide insights into the structure-activity relationship regarding potential cannabinoid-like effects, emphasizing the influence of substituent position on the pyrazole core.

8. N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide []

    Compound Description: This compound is a chlorine-containing byproduct identified during the synthesis of 3,5-AB-CHMFUPPYCA [].

    Relevance: This byproduct, although containing an additional chlorine substituent, shares the (4-fluorophenyl)-1H-pyrazole moiety and a cycloalkyl group with N-cyclopentyl-2-{amino]propanamide. Studying its properties in comparison to the target compound and the AB-CHMFUPPYCA isomers might offer valuable information regarding the influence of halogen substitutions on the pyrazole ring and their potential impact on cannabinoid-like activity.

Properties

Product Name

N-cyclopentyl-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]propanamide

IUPAC Name

N-cyclopentyl-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]propanamide

Molecular Formula

C19H25FN4O

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H25FN4O/c1-13(19(25)22-17-5-3-4-6-17)24(2)12-15-11-21-23-18(15)14-7-9-16(20)10-8-14/h7-11,13,17H,3-6,12H2,1-2H3,(H,21,23)(H,22,25)

InChI Key

GTPSFMVAHLRMEN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1CCCC1)N(C)CC2=C(NN=C2)C3=CC=C(C=C3)F

Canonical SMILES

CC(C(=O)NC1CCCC1)N(C)CC2=C(NN=C2)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.